molecular formula C13H16ClO3PS B1399324 Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate CAS No. 862094-14-2

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate

Cat. No.: B1399324
CAS No.: 862094-14-2
M. Wt: 318.76 g/mol
InChI Key: CJICNRBXVDUWOQ-UHFFFAOYSA-N
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Description

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate is a chemical compound with the molecular formula C13H16ClO3PS and a molecular weight of 318.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate typically involves the reaction of 5-chloro-1-benzothiophene with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonate group is known to mimic phosphate esters, allowing the compound to interfere with biological pathways that involve phosphorylation .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(5-bromo-1-benzothiophen-3-yl)methyl]phosphonate
  • Diethyl [(5-fluoro-1-benzothiophen-3-yl)methyl]phosphonate
  • Diethyl [(5-methyl-1-benzothiophen-3-yl)methyl]phosphonate

Uniqueness

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-chloro-3-(diethoxyphosphorylmethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClO3PS/c1-3-16-18(15,17-4-2)8-10-9-19-13-6-5-11(14)7-12(10)13/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJICNRBXVDUWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC2=C1C=C(C=C2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720976
Record name Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862094-14-2
Record name Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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